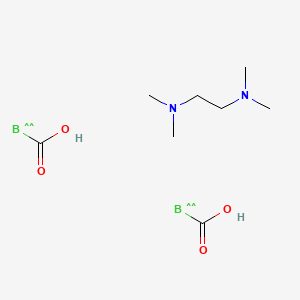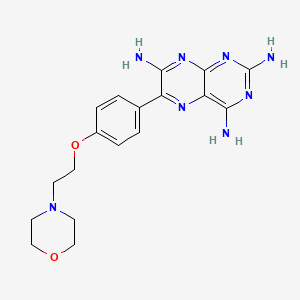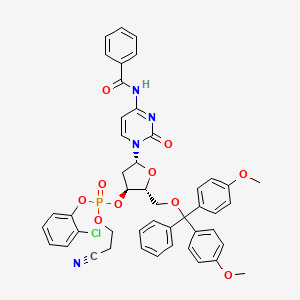
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and nitrogen atom. This particular compound is characterized by the presence of a thiazolidine ring substituted with a 2-propyl-1,3-dithiolan-2-yl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of thiazolidine with 2-propyl-1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to around 70-90°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and dithiolan group allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and muscle relaxant effects.
2-Ethyl-2-methyl-1,3-dithiolane: A related dithiolane compound with similar structural features.
Uniqueness
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazolidine ring and dithiolan group makes it a versatile compound for various applications.
特性
CAS番号 |
156000-14-5 |
|---|---|
分子式 |
C12H23NS3 |
分子量 |
277.5 g/mol |
IUPAC名 |
2-methyl-2-[2-(2-propyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS3/c1-3-4-12(15-9-10-16-12)6-5-11(2)13-7-8-14-11/h13H,3-10H2,1-2H3 |
InChIキー |
UTLUFWABAWXKBZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(SCCS1)CCC2(NCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)











